Cas no 2680586-30-3 (tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate)

Tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate is a chiral β-amino ester derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its tert-butyl ester group enhances stability and solubility, while the phenylamino and methyl substituents contribute to steric and electronic modulation, making it a versatile intermediate for constructing complex molecular frameworks. The compound’s structural features facilitate selective functionalization, particularly in peptidomimetics and bioactive molecule development. Its well-defined stereochemistry is advantageous for enantioselective synthesis. Suitable for controlled reactions under mild conditions, this intermediate offers synthetic flexibility in medicinal chemistry and materials science. Proper handling under inert conditions is recommended to preserve its reactivity.
tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate structure
2680586-30-3 structure
商品名:tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate
CAS番号:2680586-30-3
MF:C14H22N2O2
メガワット:250.336683750153
CID:5646815
PubChem ID:165909442

tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
    • EN300-28278642
    • 2680586-30-3
    • tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate
    • インチ: 1S/C14H22N2O2/c1-14(2,3)18-13(17)12(15)10-16(4)11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3
    • InChIKey: RMBYKFAKAZOXBP-UHFFFAOYSA-N
    • ほほえんだ: O(C(C(CN(C)C1C=CC=CC=1)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 250.168127949g/mol
  • どういたいしつりょう: 250.168127949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28278642-5g
tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
2680586-30-3
5g
$2900.0 2023-09-09
Enamine
EN300-28278642-0.05g
tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
2680586-30-3 95.0%
0.05g
$839.0 2025-03-19
Enamine
EN300-28278642-0.1g
tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
2680586-30-3 95.0%
0.1g
$879.0 2025-03-19
Enamine
EN300-28278642-1.0g
tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
2680586-30-3 95.0%
1.0g
$999.0 2025-03-19
Enamine
EN300-28278642-1g
tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
2680586-30-3
1g
$999.0 2023-09-09
Enamine
EN300-28278642-0.25g
tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
2680586-30-3 95.0%
0.25g
$920.0 2025-03-19
Enamine
EN300-28278642-10.0g
tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
2680586-30-3 95.0%
10.0g
$4299.0 2025-03-19
Enamine
EN300-28278642-5.0g
tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
2680586-30-3 95.0%
5.0g
$2900.0 2025-03-19
Enamine
EN300-28278642-0.5g
tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
2680586-30-3 95.0%
0.5g
$959.0 2025-03-19
Enamine
EN300-28278642-2.5g
tert-butyl 2-amino-3-[methyl(phenyl)amino]propanoate
2680586-30-3 95.0%
2.5g
$1959.0 2025-03-19

tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate 関連文献

tert-butyl 2-amino-3-methyl(phenyl)aminopropanoateに関する追加情報

Introduction to Tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate (CAS No. 2680586-30-3)

Tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate, with the chemical formula C₁₁H₁₇NO₂, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2680586-30-3, has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both amino and carboxyl functional groups, along with a tert-butyl substituent, makes this molecule a versatile intermediate in synthetic chemistry.

The tert-butyl group, a common protective group in organic synthesis, provides stability to the molecule while allowing for selective modifications at other sites. The 2-amino and 3-methyl(phenyl)aminopropanoate portions of the molecule contribute to its reactivity and make it a valuable building block for more complex structures. This compound's potential utility in drug design is further highlighted by its ability to engage in various chemical reactions, including condensation, alkylation, and acylation, which are fundamental to the synthesis of biologically active molecules.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific biological pathways. The structural motifs present in tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate make it a promising candidate for such applications. For instance, the amino groups can be utilized to form hydrogen bonds with biological targets, enhancing binding affinity. Additionally, the phenyl ring provides a hydrophobic anchor that can interact favorably with hydrophobic pockets in proteins.

Recent studies have demonstrated the importance of molecular fragments derived from simple precursors like tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate in drug discovery. These studies often employ computational methods to identify pharmacophores—key structural features responsible for biological activity. The compound's structure aligns well with several known pharmacophores, suggesting its potential as a scaffold for designing new drugs.

The tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate CAS No. 2680586-30-3 has also been explored in the context of enzyme inhibition. Enzymes are critical targets in drug development due to their central role in numerous biological processes. By modifying the structure of this compound, researchers can fine-tune its interactions with specific enzymes, leading to the development of potent inhibitors. For example, derivatives of this compound have shown promise as inhibitors of kinases and other enzyme families involved in signal transduction pathways.

Another area where this compound finds relevance is in the synthesis of chiral molecules. Chirality is a fundamental aspect of many biologically active compounds, and the development of enantioselective synthetic methods is crucial for producing drugs with optimal efficacy and minimal side effects. The presence of stereocenters in tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate makes it an attractive starting material for generating enantiomerically pure compounds through asymmetric synthesis.

The pharmaceutical industry continually seeks innovative approaches to improve drug discovery processes. The use of combinatorial chemistry and high-throughput screening has revolutionized the way new drugs are developed. Tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate can be incorporated into these strategies as a key intermediate, enabling the rapid generation and testing of large libraries of derivatives.

In conclusion, tert-butyl 2-amino-3-methyl(phenyl)aminopropanoate (CAS No. 2680586-30-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable building block for synthesizing complex molecules with biological activity. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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